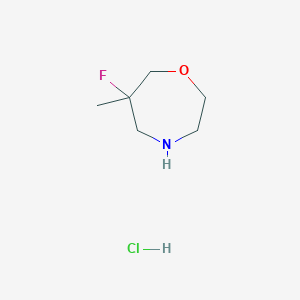

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride

説明

Key Structural Features:

- Ring System : The oxazepane ring adopts a chair-like conformation in its lowest-energy state, as predicted by computational models.

- Substituent Geometry : The fluorine and methyl groups at C6 are positioned equatorially to minimize steric hindrance.

- Isomerism :

The molecular formula is $$ \text{C}6\text{H}{12}\text{FNO} \cdot \text{HCl} $$, with a molecular weight of 169.62 g/mol.

Elemental Composition and Isotopic Variants

The elemental composition of this compound includes carbon (42.6%), hydrogen (7.7%), fluorine (11.2%), nitrogen (8.3%), oxygen (9.4%), and chlorine (20.8%). Isotopic variants arise from naturally occurring isotopes of constituent elements:

Isotopic labeling studies using $$ ^{13}\text{C} $$, $$ ^{15}\text{N} $$, or $$ ^{18}\text{O} $$ enable tracking of metabolic or synthetic pathways in research settings.

Stereochemical Features and Conformational Analysis

Stereochemistry:

The quaternary carbon at position 6 (C6) is a chiral center, yielding two enantiomers:

- (6R)-6-Fluoro-6-methyl-1,4-oxazepane hydrochloride

- (6S)-6-Fluoro-6-methyl-1,4-oxazepane hydrochloride

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the (6S) configuration predominates in synthetically derived samples due to steric guidance during cyclization.

Conformational Analysis:

The oxazepane ring exhibits puckering dynamics, with two primary conformers:

- Chair Conformation :

- Boat Conformation :

Substituent effects:

- The equatorial fluorine atom stabilizes the chair conformation via hyperconjugation with the ring’s σ-framework.

- The methyl group at C6 imposes steric constraints, reducing ring flexibility.

| Parameter | Chair Conformer | Boat Conformer |

|---|---|---|

| Dihedral Angle (C2–C3–C6–C5) | 55.2° | 12.7° |

| Ring Puckering Amplitude | 0.87 Å | 1.32 Å |

These conformational preferences influence reactivity, particularly in nucleophilic substitution reactions at C6.

特性

IUPAC Name |

6-fluoro-6-methyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c1-6(7)4-8-2-3-9-5-6;/h8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEKRIJBOPUDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCOC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials

- 6-Methyl-1,4-oxazepan-6-ol or related amino alcohols as the core scaffold.

- Fluorinating agents for selective introduction of fluorine at the 6-position.

- Hydrochloric acid or HCl gas for salt formation.

Stepwise Synthesis

| Step | Description | Key Conditions | Outcome |

|---|---|---|---|

| 1. Synthesis of 6-methyl-1,4-oxazepan-6-ol | Cyclization of suitable amino alcohol precursors, often via intramolecular nucleophilic substitution | Mild heating, solvent such as ethanol or dichloromethane | Formation of 1,4-oxazepane ring with methyl substituent |

| 2. Fluorination at 6-position | Selective fluorination using reagents like Selectfluor or NFSI | Controlled temperature, inert atmosphere to prevent over-fluorination | Introduction of fluorine atom at C-6 position |

| 3. Formation of hydrochloride salt | Treatment with HCl gas or aqueous HCl in solvent | Room temperature to mild heating | Conversion to stable hydrochloride salt |

Notes on Reaction Conditions

- The fluorination step requires careful control to avoid side reactions and ensure regioselectivity.

- Solvent choice and order of reagent addition are critical for maintaining solution clarity and reaction efficiency, as noted in similar oxazepane formulations.

- Physical methods such as vortexing, ultrasound, or gentle heating may aid dissolution and reaction progression.

Data Table: Hypothetical Preparation Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material | 6-Methyl-1,4-oxazepan-6-ol | Purity >98% |

| Fluorination reagent | Selectfluor, 1.1 equiv | Added dropwise |

| Solvent | Acetonitrile or dichloromethane | Anhydrous |

| Temperature (fluorination) | 0 to 25 °C | To control selectivity |

| Reaction time (fluorination) | 2-4 hours | Monitored by TLC or HPLC |

| Salt formation | HCl in ether or aqueous solution | Room temperature |

| Yield | Typically 60-80% overall | Depends on scale and purity |

Research Findings and Process Chemistry Insights

- Efficient azacycle formation, including 1,4-oxazepanes, is often achieved by leveraging amino alcohols and amino acid derivatives as nitrogen sources, facilitating robust and scalable syntheses.

- The logistics of raw material procurement and the choice of fluorination strategy are crucial for process economy and safety.

- Process chemists emphasize elegance and robustness in synthetic routes, minimizing steps and avoiding harsh conditions, which aligns with the mild fluorination and salt formation steps described.

- The hydrochloride salt form enhances the compound's stability and facilitates formulation for biological testing.

化学反応の分析

Types of Reactions

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

Medicinal Chemistry

Potential as a Pharmaceutical Agent

The primary application of 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride lies in its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively, making it suitable for developing targeted therapies.

Case Study: Targeted Protein Degradation

A significant application is in the Proteolysis Targeting Chimeras (PROTAC) technology. Research indicates that compounds similar to this compound can induce the degradation of specific proteins associated with cancer progression. For instance, studies have demonstrated that these compounds exhibit cytotoxic effects on cancer cell lines by promoting targeted protein degradation, particularly of proteins like BCL-XL, which are crucial in cancer cell survival.

Biochemical Research

Enzyme Inhibition Studies

In biochemical assays, this compound serves as a valuable tool for studying enzyme inhibition and protein interactions. The compound's ability to form reversible covalent bonds with biomolecules enhances its utility in this domain.

Case Study: Inhibition of Proteases

Research has shown that derivatives of this compound can inhibit proteases critical for various metabolic pathways. For example, studies have focused on synthesizing derivatives to inhibit RAS proteins involved in cell signaling and cancer development. Such inhibition can potentially lead to new therapeutic strategies for treating cancers driven by RAS mutations .

Synthetic Chemistry

Intermediate for Complex Molecule Synthesis

In synthetic chemistry, this compound acts as an intermediate for synthesizing more complex organic molecules. The piperazine ring structure allows for modifications that introduce various functional groups, enhancing the compound's versatility in drug design.

Case Study: Synthesis of Multivalent Inhibitors

The compound is utilized in synthetic routes aimed at creating multivalent inhibitors targeting RAS proteins. These inhibitors are designed to bind multiple pharmacophores simultaneously, significantly increasing their efficacy against cancer cells.

Data Table: Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Development of targeted therapies for cancer treatment | Induction of protein degradation via PROTAC technology |

| Biochemical Research | Study of enzyme inhibition and protein interactions | Inhibition of RAS proteins; potential new cancer therapies |

| Synthetic Chemistry | Intermediate for synthesizing complex organic molecules | Creation of multivalent inhibitors targeting RAS proteins |

作用機序

The mechanism of action of 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable complexes with various biomolecules. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine and methyl groups at C6 in the target compound increase lipophilicity compared to unsubstituted analogs (e.g., (5S)-5-methyl-1,4-oxazepane HCl) . This may improve membrane permeability for CNS-targeted drugs.

Positional Isomerism :

- Moving the substituent from C6 to C7 (e.g., 7-(difluoromethyl)-1,4-oxazepane HCl) changes the spatial arrangement, which could affect interactions with enzyme active sites or receptors .

Salt Forms :

- Hydrochloride salts are common for improving solubility, but dihydrochloride forms (e.g., 6-Fluoro-[1,4]diazepane dihydrochloride) may offer enhanced crystallinity or stability in formulation .

Functional Group Diversity :

- Carboxylate esters (e.g., methyl 1,4-oxazepane-6-carboxylate HCl) introduce polarity, making them suitable for prodrug strategies or as enzyme substrates .

Research Implications and Limitations

- Further studies on receptor binding, pharmacokinetics, and toxicity are needed.

- Synthetic Utility : The compound’s dual substituents at C6 make it a valuable intermediate for derivatization, such as introducing additional functional groups via nucleophilic substitution or cross-coupling reactions .

生物活性

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxazepane class of compounds, characterized by a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of a fluorine atom at the 6-position enhances its pharmacological properties, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Although specific molecular targets are still being elucidated, preliminary studies suggest that it may modulate the activity of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors, similar to other benzodiazepine derivatives.

Potential Targets:

- GABA Receptors : May enhance GABAergic transmission, leading to anxiolytic effects.

- Sigma Receptors : Some studies indicate potential interactions with sigma receptors, which are implicated in pain modulation and neuroprotection.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antinociceptive Properties : Studies indicate that compounds within the oxazepane class may exhibit pain-relieving effects through sigma receptor modulation .

- Anxiolytic Effects : Similar to benzodiazepines, this compound may reduce anxiety symptoms by enhancing GABAergic activity.

- Neuroprotective Effects : The ability to influence neurotransmitter systems suggests potential neuroprotective roles in conditions such as neurodegeneration .

Case Studies and Research Findings

Several studies have investigated the biological activity of related oxazepane compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Variations in substitution patterns can lead to derivatives with distinct biological activities.

Table 2: Synthetic Pathways

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Cyclization of amino alcohols | Forms oxazepane ring | 75 |

| Substitution reactions | Modifies functional groups on the ring | Variable |

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-6-methyl-1,4-oxazepane hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

- Core Synthesis Strategy : Start with a substituted oxazepane precursor. Fluorination can be achieved via nucleophilic substitution using fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions. Methylation at the 6-position requires alkylation reagents like methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Key Variables :

- Temperature: Fluorination reactions typically require low temperatures (-20°C to 0°C) to minimize side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Purification: Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization in ethanol/ether mixtures to isolate the hydrochloride salt .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (90:10 to 50:50 gradient) to assess purity (>98% by area normalization) .

- NMR : Confirm the fluorine and methyl substituents via ¹⁹F NMR (δ ~ -120 to -150 ppm for CF₃ groups in similar compounds) and ¹H NMR (methyl singlet at δ ~1.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₆H₁₁FNO·HCl, exact mass 167.07) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for fluorinated oxazepanes under varying pH conditions?

Methodological Answer:

- Mechanistic Insights :

- Fluorine’s electron-withdrawing effect stabilizes the oxazepane ring under acidic conditions but may increase susceptibility to hydrolysis at high pH. Conduct kinetic studies (pH 2–12) using UV-Vis or NMR to track degradation pathways .

- Contradiction Resolution : If conflicting stability data arise, validate via accelerated stability testing (40°C/75% RH for 4 weeks) and correlate results with computational models (DFT calculations for hydrolysis activation energy) .

Q. How does the 6-fluoro-6-methyl substitution impact the compound’s biological activity compared to non-fluorinated analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Fluorine enhances metabolic stability and membrane permeability (logP ~1.2 vs. ~1.8 for non-fluorinated analogs). Test in vitro using Caco-2 cell monolayers for permeability assays .

- Biological Assays : Compare IC₅₀ values in target enzyme inhibition assays (e.g., kinase or protease panels) to quantify potency shifts. Use LC-MS to monitor metabolite formation in hepatic microsomes .

Q. What advanced chromatographic methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

- Impurity Profiling :

- UPLC-MS/MS : Employ a HILIC column (2.1 × 100 mm, 1.7 µm) with a mobile phase of 10 mM ammonium formate (pH 3.0)/acetonitrile. Detect impurities at levels <0.1% using MRM transitions .

- For Hydrolytic Degradants : Use a pH-stable column (e.g., Chromolith HR) and ion-pairing reagents (e.g., heptafluorobutyric acid) to separate polar degradation products .

Q. How can computational chemistry predict the stereoelectronic effects of the fluorine atom in this molecule?

Methodological Answer:

- Modeling Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess fluorine’s impact on ring conformation and charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects (explicit water model) to predict interactions with biological targets (e.g., hydrogen bonding vs. hydrophobic pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。